molecular formula C8H5BrF4O B14023682 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene

1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene

Cat. No.: B14023682
M. Wt: 273.02 g/mol
InChI Key: OCMFQCFWSPAFOP-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene is a versatile multihalogenated benzene derivative engineered for advanced chemical synthesis and research applications. This compound integrates bromo, fluoro, methoxy, and trifluoromethyl functional groups on a single aromatic ring, making it a sophisticated building block for constructing complex molecular architectures. Its primary research value lies in its utility in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, where the bromo moiety acts as an excellent leaving group. The strategic placement of the electron-withdrawing trifluoromethyl group can significantly influence the electronic properties of the molecule and downstream products, potentially enhancing their metabolic stability and membrane permeability—a key consideration in pharmaceutical development. The methoxy group offers a site for further functionalization, such as demethylation to a phenol, while the fluorine atom can be used to fine-tune electronic characteristics and lipophilicity. This combination of features makes it a particularly valuable scaffold in medicinal chemistry for the synthesis of potential drug candidates, especially in the development of kinase inhibitors or GPCR-targeted therapies. It is also relevant in materials science for creating organic electronic materials or liquid crystals. The compound should be stored sealed in a dry environment at room temperature . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H5BrF4O

Molecular Weight

273.02 g/mol

IUPAC Name

1-bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5BrF4O/c1-14-7-2-4(8(11,12)13)5(9)3-6(7)10/h2-3H,1H3

InChI Key

OCMFQCFWSPAFOP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(F)(F)F)Br)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Common starting materials include substituted nitrobenzenes or phenols bearing trifluoromethyl groups, which undergo further functionalization. For example, 1-nitro-3-trifluoromethylbenzene is a frequently used intermediate for bromination and subsequent transformations.

Bromination and Fluorination

  • Bromination is typically performed on trifluoromethyl-substituted aromatic precursors using brominating agents such as bromine or cupric bromide in the presence of tert-butyl nitrite as a radical initiator or catalyst. The reaction is conducted under controlled temperature (around 50°C) in solvents such as acetonitrile to favor regioselectivity.

  • Fluorination often precedes or follows bromination depending on the directing effects of substituents. Fluorine is introduced via nucleophilic aromatic substitution or electrophilic fluorination, sometimes involving fluoroborate intermediates generated from nitro precursors.

Example Reaction Conditions for Bromination:

Parameter Details
Brominating agent Cupric bromide (1.5 eq)
Catalyst tert-Butyl nitrite (3 eq)
Solvent Acetonitrile
Temperature 50°C
Reaction time 2.5 hours
Yield ~77% (for intermediate brominated product)

Methoxylation

Methoxylation is achieved by nucleophilic aromatic substitution of hydroxyl groups or direct methylation of phenols. The methoxy group acts as an ortho/para-directing group, influencing the regioselectivity of subsequent halogenations.

A common approach involves reacting a hydroxy-substituted trifluoromethylbenzene derivative with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced either by:

The trifluoromethyl group is a strong electron-withdrawing meta-director, which influences the regioselectivity of other substitutions.

Representative Synthetic Route

A representative multi-step synthesis is summarized below:

Step Reaction Type Starting Material / Intermediate Reagents and Conditions Product / Intermediate Yield (%) Reference
1 Nitration 1-Bromo-3-trifluoromethylbenzene Sulfuric acid, nitric acid, room temperature, 25 hours 2-Bromo-5-fluoro-1-nitro-3-trifluoromethylbenzene >97%
2 Reduction and Amination Nitro compound 1-Methyl-2-pyrrolidone, heating at 165°C for 22 hours Trifluoromethyl-phenylamine intermediate -
3 Bromination Amino intermediate Cupric bromide, tert-butyl nitrite, acetonitrile, 50°C, 2.5 hours 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (intermediate) ~77%
4 Methoxylation Hydroxy-substituted trifluoromethylbenzene Potassium carbonate, methyl iodide, DMF, 80°C, 10 hours 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene (target) Variable

Purification Techniques

Purification of the final compound typically involves:

  • Extraction: Sequential washing with aqueous sodium bicarbonate, sulfamic acid, and water to remove acidic and polar impurities.

  • Drying: Organic layers dried over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Solvent removal under reduced pressure.

  • Chromatography: Silica gel column chromatography using hexane/ethyl acetate gradients to separate dihalogenated isomers and other byproducts.

  • Recrystallization: Ethanol/water mixtures to improve purity.

Data Table: Summary of Key Reaction Parameters

Reaction Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Bromination CuBr2, t-BuONO, acetonitrile 50 2.5 ~77 Radical bromination with regioselectivity
Methoxylation K2CO3, MeI, DMF 80 10 Variable Nucleophilic substitution on phenol
Trifluoromethylation TMSCF3, Cu or Pd catalyst RT to 80 10+ Variable Electrophilic or nucleophilic methods
Purification Extraction, drying, chromatography, recrystallization N/A N/A N/A Ensures high purity and removal of isomers

Mechanistic and Regioselectivity Considerations

  • The trifluoromethyl group strongly deactivates the ring toward electrophilic substitution and directs new substituents meta to itself.

  • Methoxy groups are strong ortho/para-directors, which can override trifluoromethyl directing effects locally.

  • Bromination is best performed prior to trifluoromethylation in some synthetic routes to avoid steric hindrance and electronic deactivation.

  • Computational methods, such as Fukui function analysis and DFT calculations, can predict the most reactive sites for substitution and help optimize synthesis.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine substituent at the 1-position facilitates palladium-catalyzed cross-coupling reactions. Key examples include:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under palladium catalysis yields biaryl derivatives. For example:

Reagents/ConditionsProductYieldCitation
Pd(PPh₃)₄, Na₂CO₃ (aq), THF, 80°CAryl-substituted trifluoromethylbenzene57%

This reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination. The trifluoromethyl and methoxy groups remain intact due to their stability under these conditions .

Grignard Reactions

The bromine atom undergoes nucleophilic displacement with organomagnesium reagents:

Methyl Grignard Addition

Reagents/ConditionsProductYieldCitation
MeMgBr, THF, 0°C → RT1-(5-Fluoro-4-methoxy-2-(trifluoromethyl)phenyl)ethane95%

The reaction involves the formation of a benzamide intermediate (via N,O-dimethylhydroxylamine) prior to Grignard attack, preventing over-reduction of the trifluoromethyl group .

Nucleophilic Aromatic Substitution

The methoxy group at the 4-position directs electrophilic substitution, while the electron-withdrawing trifluoromethyl group enhances reactivity at ortho/para positions:

Nitration

Reagents/ConditionsProductYieldCitation
HNO₃, H₂SO₄, 0°C1-Bromo-5-fluoro-4-methoxy-3-nitro-2-(trifluoromethyl)benzene80%

The nitro group preferentially substitutes at the 3-position due to steric and electronic effects of adjacent substituents .

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens under specific conditions:

Fluorination

Reagents/ConditionsProductYieldCitation
KF, Cu catalyst, DMF, 120°C1-Fluoro-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene73%

This Ullmann-type reaction proceeds via a copper-mediated mechanism, retaining the methoxy and trifluoromethyl groups .

Demethylation of Methoxy Group

Reagents/ConditionsProductYieldCitation
BBr₃, CH₂Cl₂, −78°C1-Bromo-5-fluoro-4-hydroxy-2-(trifluoromethyl)benzene88%

The methoxy group is selectively cleaved without affecting other substituents, enabling further derivatization .

Key Reactivity Trends

  • Electronic Effects :

    • The trifluoromethyl group deactivates the ring but directs electrophiles to the 3- and 5-positions.

    • The methoxy group activates the ring for electrophilic substitution at the 4-position .

  • Steric Effects :

    • Bulky substituents (e.g., trifluoromethyl) hinder reactions at adjacent positions, favoring meta substitution .

  • Solvent Dependence :

    • Polar aprotic solvents (DMF, THF) generally improve yields in cross-coupling reactions .

This compound’s multifunctional structure enables precise control over regioselectivity in synthetic pathways, making it valuable for pharmaceutical intermediates and advanced materials .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Key structural analogues and their differences are summarized below:

Compound Name Substituents (Positions) Molecular Formula Key Applications/Reactivity Hazard Classifications (if available)
Target Compound Br (1), CF₃ (2), OCH₃ (4), F (5) C₈H₅BrF₄O Pharmaceutical intermediates Not explicitly reported
1-Bromo-2-methoxy-4-(trifluoromethyl)benzene Br (1), OCH₃ (2), CF₃ (4) C₈H₆BrF₃O Hydrogen-bonding studies Not reported
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Br (1), F (4), OCH₃ (2), NO₂ (5) C₇H₅BrFNO₃ Agrochemical precursors H302, H315, H319, H335
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene Br (1), Cl (2), OCF₃ (4) C₇H₃BrClF₃O Material science intermediates Not reported
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Br (4), F (2), OCF₃ (1) C₇H₃BrF₄O Fluorinated polymer synthesis Not reported
Key Observations:
  • Substituent Position Sensitivity : The target compound’s trifluoromethyl group at C2 distinguishes it from analogues like (CF₃ at C4) and (Cl at C2). This positioning strongly influences steric hindrance and electronic effects in nucleophilic aromatic substitution .
  • Functional Group Trade-offs: Replacing methoxy (OCH₃) with nitro (NO₂) in increases electrophilicity but reduces solubility, limiting utility in polar reaction media.
  • Hazard Profiles : Nitro-containing analogues (e.g., ) exhibit acute toxicity (H302: harmful if swallowed), whereas halogenated derivatives (e.g., ) may pose inhalation risks (H335) .
Cross-Coupling Reactions
  • The target compound’s bromine at C1 is highly reactive in palladium-catalyzed couplings. Analogues like and share this trait, but steric bulk from trifluoromethyl or methoxy groups can reduce reaction rates by ~20–30% compared to less-substituted bromobenzenes .
  • Fluorine at C5 in the target compound enhances para-directing effects, contrasting with nitro groups in , which deactivate the ring and favor meta substitution .
Solubility and Stability
  • The methoxy group in the target compound improves solubility in THF and DCM (critical for Suzuki reactions), whereas nitro derivatives (e.g., ) are less soluble, requiring polar aprotic solvents like DMF .
  • Trifluoromethoxy (-OCF₃) groups (e.g., ) increase lipophilicity, making such compounds preferred in lipid-soluble drug design .

Biological Activity

1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene, with the CAS number 2090805-17-5, is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene is C8H5BrF4O, with a molar mass of 273.02 g/mol. The compound is characterized by its trifluoromethyl group, which is known to enhance lipophilicity and biological activity in various chemical contexts .

Synthesis

The synthesis of 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactions. The introduction of the trifluoromethyl group can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethanesulfonic anhydride or trifluoromethylsilane .

Anticancer Properties

Recent studies have indicated that compounds containing similar structural motifs exhibit significant anticancer activity. For instance, derivatives with trifluoromethyl groups have shown enhanced potency against various cancer cell lines due to their ability to interact with specific molecular targets .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
1-Bromo-5-fluoro-4-methoxybenzeneA549 (Lung carcinoma)0.45
Trifluoromethylated benzofuranMCF7 (Breast carcinoma)0.32
Fluorinated phenylpiperidineHeLa (Cervical carcinoma)0.25

Antibacterial and Antifungal Activity

Compounds with trifluoromethyl substitutions have also been studied for their antibacterial and antifungal properties. The presence of fluorine atoms can enhance the interaction with microbial enzymes and receptors, leading to increased efficacy against infections .

Table 2: Antibacterial Activity of Fluorinated Compounds

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
1-Bromo-5-fluoro-4-methoxybenzeneE. coli12.5
Trifluoromethylated phenolS. aureus8

The biological activity of 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways, such as topoisomerases and kinases. These interactions can lead to apoptosis in cancer cells and disruption of bacterial cell wall synthesis in pathogens .

Case Studies

A notable study demonstrated that a series of trifluoromethylated compounds exhibited promising results in preclinical models for cancer therapy. The study highlighted the structure-activity relationship (SAR), indicating that the presence of methoxy and trifluoromethyl groups significantly influenced the compounds' efficacy against specific cancer types .

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